tert-butyl (4Z)-3,3-dimethyl-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine-1-carboxylate
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Overview
Description
Tert-butyl (4Z)-3,3-dimethyl-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl group, a dioxaborolane moiety, and a carboxylate ester. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4Z)-3,3-dimethyl-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including substitution and coupling reactions, to introduce the dioxaborolane group and form the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, high-yielding reagents, and controlled reaction conditions to ensure purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4Z)-3,3-dimethyl-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify the functional groups attached to the piperidine ring.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like potassium permanganate for oxidation, and acidic or basic conditions for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds, while hydrolysis results in carboxylic acids.
Scientific Research Applications
Tert-butyl (4Z)-3,3-dimethyl-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine-1-carboxylate has several scientific research applications:
Biology: The compound can be used to modify biologically active molecules, potentially enhancing their activity or stability.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is used in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl (4Z)-3,3-dimethyl-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine-1-carboxylate involves its ability to participate in various chemical reactions. The dioxaborolane group is particularly reactive in cross-coupling reactions, where it forms stable carbon-carbon bonds with other organic molecules. This reactivity is facilitated by the presence of palladium catalysts, which activate the boron atom and enable the coupling process .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
- Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
Uniqueness
Tert-butyl (4Z)-3,3-dimethyl-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring and the presence of the dioxaborolane group. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C19H34BNO4 |
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Molecular Weight |
351.3 g/mol |
IUPAC Name |
tert-butyl (4Z)-3,3-dimethyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H34BNO4/c1-16(2,3)23-15(22)21-11-10-14(17(4,5)13-21)12-20-24-18(6,7)19(8,9)25-20/h12H,10-11,13H2,1-9H3/b14-12- |
InChI Key |
SWEWPBRYRPBZMD-OWBHPGMISA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C\2/CCN(CC2(C)C)C(=O)OC(C)(C)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CCN(CC2(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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